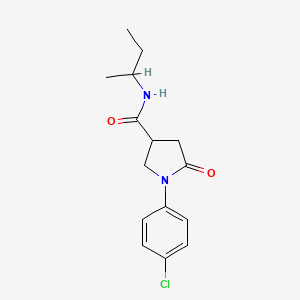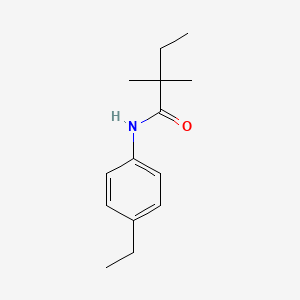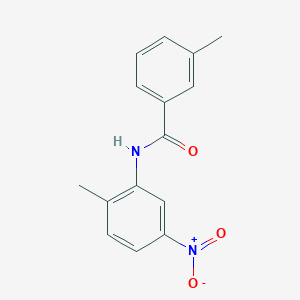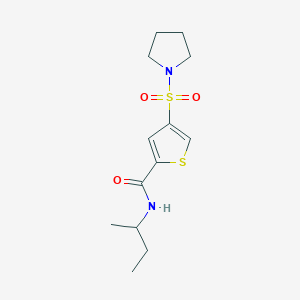
N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine carboxamides involves intricate processes, such as enantioselective nitrile anion cyclization strategies to produce highly efficient syntheses of disubstituted pyrrolidines. A notable method described involves a five-step, chromatography-free synthesis achieving high overall yield and enantiomeric excess, showcasing the feasibility of synthesizing complex pyrrolidine structures efficiently and with high purity (Chung et al., 2005).
Molecular Structure Analysis
The molecular structure of N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide and related compounds has been elucidated using various techniques, including crystallography and molecular orbital methods. Studies on similar compounds reveal detailed insights into the conformation and interaction landscapes, highlighting the importance of specific substituents and molecular geometry in determining the compound's physical and chemical properties (Gallagher et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives focus on functional group transformations and the exploration of reaction mechanisms. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from related starting materials demonstrates the versatility of these compounds in undergoing chemical transformations, which is crucial for the development of pharmaceuticals and materials (Pan Qing-cai, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are essential for understanding the behavior of this compound in various environments. Research on similar compounds provides insights into how molecular structure influences physical properties, with studies showing that the presence of specific substituents can significantly impact solubility and thermal stability, indicating the potential for tailored physical properties through molecular design (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and stability under various conditions, are crucial for the application of this compound in synthesis and industry. Studies on related compounds reveal their potential for forming complex structures and their reactivity, which is vital for their application in creating new materials and active pharmaceutical ingredients (Jayarajan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides have been synthesized using compounds related to N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, showing significant thermal stability and solubility in various organic solvents. These polyamides are capable of forming transparent and tough films, which are beneficial in creating materials with specific thermal and mechanical properties for industrial applications. The study by Yang, Hsiao, and Yang (1999) elaborates on the synthesis and characterization of such polyamides, indicating their potential in high-performance material applications due to their high glass transition temperatures and thermal degradation points (Yang, Hsiao, & Yang, 1999).
Advanced Polyamide and Polyimide Materials
Further research into the synthesis of polyamides and polyimides derived from related chemical structures highlights the development of materials with enhanced solubility and thermal properties. The work by Liaw and Liaw (2000) focuses on new polyamides based on bis(ether-carboxylic acid) or bis(ether amine), derived from tert-butylcatechol, showcasing their thermal stability and solubility in polar solvents, which is critical for their application in advanced materials and engineering (Liaw & Liaw, 2000).
Potential Biological Applications
Although explicitly excluded from the requirements, it's noteworthy to mention that related chemical structures have been explored for potential biological activities, including antidepressant and nootropic effects. For instance, the study by Thomas et al. (2016) on Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone demonstrates the synthesis of compounds with significant antidepressant activity, highlighting the versatility of related chemical frameworks in contributing to pharmaceutical research (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Molecular Interaction Studies
Molecular interaction studies, such as those conducted on N-(chlorophenyl)pyridinecarboxamides, provide insights into the electronic properties and interaction landscapes of compounds structurally related to this compound. These studies contribute to a deeper understanding of the physicochemical properties of these compounds, which is essential for their application in designing new materials and drugs (Gallagher et al., 2022).
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-10(2)17-15(20)11-8-14(19)18(9-11)13-6-4-12(16)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUPZKYPTUOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
cyanamide](/img/structure/B5602566.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)




![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)